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Compound of Interest

Compound Name: Carbamazepine-d2,15N

Cat. No.: B13845490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and

data interpretation involved in the structural elucidation of Carbamazepine-d2,15N. This

isotopically labeled analog of the anticonvulsant drug Carbamazepine is a critical tool in

pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative

bioanalysis. This document outlines the key analytical techniques, experimental protocols, and

expected data for the definitive structural confirmation of Carbamazepine-d2,15N.

Introduction to Carbamazepine and its Labeled
Analogs
Carbamazepine (C15H12N2O) is a first-generation anticonvulsant widely used in the treatment

of epilepsy, neuropathic pain, and bipolar disorder.[1] Its mechanism of action primarily involves

the blockage of voltage-gated sodium channels.[1][2] The use of stable isotope-labeled internal

standards, such as Carbamazepine-d2,15N, is essential for accurate quantification in complex

biological matrices by mass spectrometry, as they exhibit similar chemical and physical

properties to the unlabeled drug but are distinguishable by their mass.[2] The specific labeling

with two deuterium atoms and one nitrogen-15 atom provides a distinct mass shift, minimizing

the risk of isotopic interference.

Predicted Physicochemical Properties
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A summary of the key physicochemical properties for Carbamazepine-d2,15N is presented

below.

Property Value

Molecular Formula C₁₅H₁₀D₂¹⁵NNO

Molecular Weight 239.27 g/mol [3][4]

Appearance Off-White Solid[3]

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-

5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,

(H2,16,18)/i7D,8D,16+1[3][4]

Unlabeled CAS Number 298-46-4[4]

Experimental Workflow for Structural Elucidation
The structural confirmation of a newly synthesized batch of Carbamazepine-d2,15N involves a

multi-step analytical workflow. This process ensures the correct incorporation of the stable

isotopes and the overall structural integrity of the molecule.
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Synthesis & Purification

Final Confirmation

Synthesis of Carbamazepine-d2,15N

Purification (e.g., Recrystallization, Preparative HPLC)

Mass Spectrometry (MS)
- Confirmation of Molecular Weight

- Isotopic Purity

Nuclear Magnetic Resonance (NMR)
- 1H NMR

- 13C NMR
- 15N NMR

Fourier-Transform Infrared (FTIR) Spectroscopy
- Functional Group Analysis

High-Performance Liquid Chromatography (HPLC)
- Purity Assessment

Data Integration and Structural Confirmation

final_report

Final Report
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A generalized experimental workflow for the synthesis and structural elucidation of
Carbamazepine-d2,15N.

Key Analytical Techniques and Expected Data
The structural elucidation of Carbamazepine-d2,15N relies on a combination of spectroscopic

and chromatographic techniques.

Mass Spectrometry (MS)
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Mass spectrometry is the primary technique for confirming the molecular weight and assessing

the isotopic enrichment of the labeled compound.

Expected Data:

Parameter Expected Value Rationale

[M+H]⁺ m/z 240.1

Corresponds to the protonated

molecule (C₁₅H₁₀D₂¹⁵NNO +

H)⁺. The increased mass from

two deuterium atoms and one

¹⁵N atom results in a +3 Da

shift compared to unlabeled

Carbamazepine ([M+H]⁺ =

237.1).

Isotopic Purity >98%

The relative abundance of the

m/z 240.1 ion compared to

ions corresponding to partially

labeled or unlabeled species.

Fragmentation Pattern
Consistent with

Carbamazepine structure

The fragmentation pattern

should be analogous to that of

unlabeled Carbamazepine,

with mass shifts in fragments

containing the labeled atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the specific

location of the deuterium labels.

Expected ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Comparison to
Unlabeled
Carbamazepin
e

~7.4-7.2 m 6H

Aromatic protons

(positions 1, 2, 3,

4, 6, 9)

Unchanged

~7.0 s 2H
Olefinic protons

(positions 10, 11)
Unchanged

~5.7 br s 2H -NH₂

Unchanged, but

may show

coupling to ¹⁵N

Signals for

protons at

positions 7 and 8

Absent or

significantly

reduced

-

Aromatic protons

at deuterated

positions

Signals for H-7

and H-8 in

unlabeled

Carbamazepine

are absent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm) Assignment
Comparison to Unlabeled
Carbamazepine

~156 C=O Unchanged

~140-120 Aromatic and Olefinic Carbons

Signals for deuterated carbons

(C-7 and C-8) will be

significantly attenuated or

absent due to the absence of a

directly attached proton and C-

D coupling.

Expected ¹⁵N NMR Data:
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A direct or indirect (e.g., via ¹H-¹⁵N HMBC) detection of the ¹⁵N nucleus in the carboxamide

group would provide definitive evidence of ¹⁵N incorporation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹) Assignment
Comparison to Unlabeled
Carbamazepine

~3460, ~3160
N-H stretching of primary

amide

Minor shifts possible due to the

¹⁵N isotope.

~1675 C=O stretching (amide I)

Minor shift to lower

wavenumber expected due to

the heavier ¹⁵N atom.

~1595, ~1490 C=C stretching (aromatic) Unchanged

C-D stretching ~2200-2100
New bands appearing in this

region, confirming deuteration.

Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Carbamazepine-d2,15N.

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 285 nm.
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Procedure:

Prepare a standard solution of Carbamazepine-d2,15N in the mobile phase.

Inject the solution into the HPLC system.

Record the chromatogram and determine the peak area of the main component.

Calculate the purity based on the relative peak areas.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and isotopic purity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Mode: Positive ion mode.

Procedure:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution directly into the ESI source.

Acquire the full scan mass spectrum in the range of m/z 100-400.

Determine the accurate mass of the protonated molecular ion and compare it to the

theoretical mass.

Analyze the isotopic distribution to confirm enrichment.

NMR Spectroscopy
Objective: To confirm the molecular structure and the location of the isotopic labels.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃).
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Experiments: ¹H NMR, ¹³C NMR, and potentially ¹H-¹⁵N HMBC.

Procedure:

Dissolve the sample in the deuterated solvent.

Acquire the NMR spectra using standard parameters.

Process the data (Fourier transform, phase correction, baseline correction).

Integrate the signals and assign the chemical shifts to the respective nuclei in the

molecule.

Structural Relationship Diagram
The following diagram illustrates the key structural features of Carbamazepine-d2,15N and the

location of the isotopic labels.

Carbamazepine-d2,15N Structure Legend

D 15N

Deuterium Label Nitrogen-15 Label

D 15N

Click to download full resolution via product page

Key structural features and isotopic labeling of Carbamazepine-d2,15N.

Conclusion
The structural elucidation of Carbamazepine-d2,15N is a critical quality control step that

ensures its suitability for use in sensitive analytical and research applications. A combination of

mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides complementary

information that, when integrated, allows for the unambiguous confirmation of the molecular
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structure, including the precise location and enrichment of the stable isotope labels. The

methodologies and expected data presented in this guide serve as a comprehensive resource

for researchers and scientists involved in the synthesis, analysis, and application of isotopically

labeled compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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